

Spectroscopic Characterization of Sodium Folate: An In-depth Technical Guide for Identification

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Compound of Interest

Compound Name: *Folate sodium*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the identification and characterization of sodium folate. Detailed methodologies for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are presented, along with key quantitative data summarized for ease of comparison. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and quality control of pharmaceutical products containing sodium folate.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a robust method for the quantitative analysis of sodium folate, based on the principle of light absorption by the pterin ring system.

Quantitative UV-Vis Data for Sodium Folate

The absorption profile of sodium folate is pH-dependent. In a 0.1 M sodium hydroxide solution, it typically exhibits three distinct absorption maxima.^[1]

Parameter	Wavelength (nm)	Molar Absorptivity (ϵ) ($\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)	Reference Absorbance
λ_{max} 1	~256	~26,800	~0.59 ^[1]
λ_{max} 2	~283	~26,200	~0.575 ^[1]
λ_{max} 3	~365	~9,400	~0.206 ^[1]

Note: Molar absorptivity values are estimated based on the molecular weight of sodium folate (~463.38 g/mol) and reference absorbance values for a specific concentration.

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the procedure for determining the absorbance spectrum of sodium folate.

Equipment and Materials:

- Double-beam UV-Vis spectrophotometer
- Matched 1 cm quartz cuvettes
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Sodium folate reference standard
- 0.1 M Sodium Hydroxide (NaOH) solution
- Purified water

Procedure:

- Instrument Preparation: Power on the spectrophotometer and allow the lamps to stabilize for at least 15-30 minutes.
- Blank Preparation: Fill a clean quartz cuvette with the 0.1 M NaOH solution to serve as the blank.

- Standard Solution Preparation:
 - Accurately weigh approximately 10 mg of the sodium folate reference standard.
 - Dissolve the standard in a 100 mL volumetric flask with 0.1 M NaOH to create a stock solution of 100 µg/mL.
 - From the stock solution, prepare a working solution of approximately 10 µg/mL by diluting 10 mL of the stock solution to 100 mL with 0.1 M NaOH.
- Measurement:
 - Set the spectrophotometer to scan a wavelength range of 230 nm to 400 nm.
 - Place the blank cuvette in the reference holder and the sample cuvette (containing the sodium folate working solution) in the sample holder.
 - Perform a baseline correction with the blank solution.
 - Acquire the absorbance spectrum of the sodium folate solution.
- Data Analysis:
 - Identify the wavelengths of maximum absorbance (λ_{max}).
 - Record the absorbance values at these maxima. The results should be consistent with the data presented in the table above.[\[1\]](#)[\[2\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in sodium folate, providing a molecular fingerprint for the compound.

Characteristic FTIR Absorption Bands for Sodium Folate

The FTIR spectrum of sodium folate is characterized by absorption bands corresponding to its various functional groups. The deprotonation of the carboxylic acid groups in folic acid to form the sodium salt results in characteristic shifts in the carbonyl stretching frequencies.

Wavenumber (cm ⁻¹)	Assignment	Functional Group
~3400 (broad)	N-H and O-H stretching	Amine, Amide, and residual water
~1690	C=O stretching (Amide I)	Pterin ring and p-aminobenzoyl group
~1605	N-H bending and C=C stretching	Amine and aromatic rings
~1570	Antisymmetric COO ⁻ stretching	Carboxylate (glutamate moiety)
~1480	C=C stretching	Phenyl and pterin rings[3]
~1400	Symmetric COO ⁻ stretching	Carboxylate (glutamate moiety)
~1220	C-N stretching	Aromatic amine

Note: Peak positions can vary slightly depending on the sample preparation and instrument.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.[4][5][6]

Equipment and Materials:

- FTIR spectrometer
- Agate mortar and pestle
- Hydraulic press with a pellet-forming die
- Infrared lamp or oven
- Sodium folate sample

- Spectroscopic grade Potassium Bromide (KBr), dried

Procedure:

- Sample Preparation:
 - Dry the KBr powder in an oven at $\sim 110^{\circ}\text{C}$ for at least 2 hours to remove moisture and store in a desiccator.[\[6\]](#)
 - Place approximately 1-2 mg of the sodium folate sample into the agate mortar.
 - Grind the sample to a fine, consistent powder.
 - Add approximately 100-200 mg of the dried KBr powder to the mortar.
 - Gently but thoroughly mix and grind the sample and KBr together until a homogenous mixture is obtained.
- Pellet Formation:
 - Transfer the mixture to the pellet die.
 - Place the die in the hydraulic press.
 - Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[\[5\]](#)
- Measurement:
 - Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the FTIR spectrum of the sample, typically over a range of 4000 to 400 cm^{-1} .
- Data Analysis:

- Identify the characteristic absorption bands and compare them to the reference data for sodium folate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of the hydrogen (^1H) and carbon (^{13}C) atoms within the sodium folate molecule.

^1H NMR Spectroscopic Data for Sodium Folate

The following data is based on the spectrum of folic acid in D_2O , which is a close approximation for sodium folate in the same solvent due to the exchange of labile protons.

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~8.6	Singlet	H-7 (Pterin ring)
~7.6	Doublet	H-2', H-6' (p-aminobenzoyl ring)
~6.6	Doublet	H-3', H-5' (p-aminobenzoyl ring)
~4.5	Singlet	H-9 (Methylene bridge)
~4.3	Multiplet	α -CH (Glutamate)
~2.3	Multiplet	γ -CH ₂ (Glutamate)
~2.0	Multiplet	β -CH ₂ (Glutamate)

^{13}C NMR Spectroscopic Data for Sodium Folate

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ , ppm)	Assignment
~178	Carboxylate Carbons (Glutamate)
~168	Amide Carbonyl
~165	C-4 (Pterin ring)
~155	C-2 (Pterin ring)
~152	C-8a (Pterin ring)
~150	C-4' (p-aminobenzoyl ring)
~130	C-2', C-6' (p-aminobenzoyl ring)
~128	C-1' (p-aminobenzoyl ring)
~122	C-6 (Pterin ring)
~112	C-3', C-5' (p-aminobenzoyl ring)
~55	α -CH (Glutamate)
~48	C-9 (Methylene bridge)
~33	β -CH ₂ (Glutamate)
~30	γ -CH ₂ (Glutamate)

Note: Chemical shifts are approximate and can be influenced by solvent, pH, and temperature.

[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocol: NMR Spectroscopy

Equipment and Materials:

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Sodium folate sample
- Deuterium oxide (D₂O)

Procedure:

- Sample Preparation:
 - Accurately weigh 5-10 mg of sodium folate and dissolve it in approximately 0.6-0.7 mL of D₂O in a clean, dry vial.
 - Transfer the solution to an NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the D₂O.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ¹H and ¹³C frequencies.
- ¹H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
 - Use a standard 1D proton pulse sequence, often with solvent suppression to attenuate the residual HDO signal.
 - Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.[\[10\]](#)
 - Set the relaxation delay (d1) to be at least 1-2 seconds to allow for sufficient relaxation of the protons between pulses.[\[11\]](#)
- ¹³C NMR Acquisition:
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
 - Use a standard 1D carbon pulse sequence with proton decoupling.
 - A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

- A shorter relaxation delay can often be used.
- Data Processing and Analysis:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Perform baseline correction.
 - Reference the spectrum (the residual HDO peak at ~4.79 ppm can be used for the ^1H spectrum).
 - Integrate the signals and determine their multiplicities.
 - Assign the peaks to the corresponding nuclei in the sodium folate structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of sodium folate and can provide structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule.

Expected Mass Spectrometric Data for Sodium Folate

In positive ion ESI-MS, sodium folate is expected to be readily observed as its sodium adduct.

Ion	Formula	Calculated m/z
$[\text{M}+\text{H}]^+$	$[\text{C}_{19}\text{H}_{19}\text{N}_7\text{O}_6 + \text{H}]^+$	442.1470
$[\text{M}+\text{Na}]^+$	$[\text{C}_{19}\text{H}_{18}\text{N}_7\text{O}_6\text{Na} + \text{Na}]^+$	484.1119
$[\text{M}-\text{H}+2\text{Na}]^+$	$[\text{C}_{19}\text{H}_{18}\text{N}_7\text{O}_6\text{Na} + \text{Na}]^+$	484.1119

M represents the neutral folic acid molecule for the protonated species and the monosodium salt for the sodiated species.

Fragmentation: Tandem MS (MS/MS) of the precursor ions would likely show characteristic fragmentation patterns. A primary fragmentation pathway involves the cleavage of the C9-N10 bond, separating the pterin moiety from the p-aminobenzoylglutamate portion.

Experimental Protocol: LC-MS/MS

This protocol provides a general method for the analysis of sodium folate using liquid chromatography coupled with tandem mass spectrometry.

Equipment and Materials:

- LC-MS/MS system with an electrospray ionization (ESI) source
- C18 HPLC column (e.g., 100 x 2.1 mm, 2.6 μ m)
- Sodium folate sample
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Purified water and HPLC-grade solvents

Procedure:

- Sample Preparation:
 - Dissolve the sodium folate sample in a suitable solvent, such as a water/methanol mixture, to a concentration of approximately 1 μ g/mL.
- LC Conditions:
 - Set the column temperature to 30°C.
 - Use a flow rate of 0.4 mL/min.
 - Employ a gradient elution, for example, starting with a low percentage of Mobile Phase B and increasing it over time to elute the analyte.

- MS Conditions:
 - Operate the ESI source in positive ion mode.
 - Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.
 - Perform a full scan (MS1) to identify the precursor ions (e.g., m/z 442.1 and 484.1).
 - Select the precursor ions for collision-induced dissociation (CID) to generate product ion spectra (MS2).
 - Optimize collision energy to achieve characteristic fragmentation.
- Data Analysis:
 - Analyze the full scan data to confirm the presence of the expected precursor ions.
 - Examine the product ion spectra to identify characteristic fragment ions, confirming the identity of sodium folate.

Visualizations

Experimental Workflow for Spectroscopic Identification

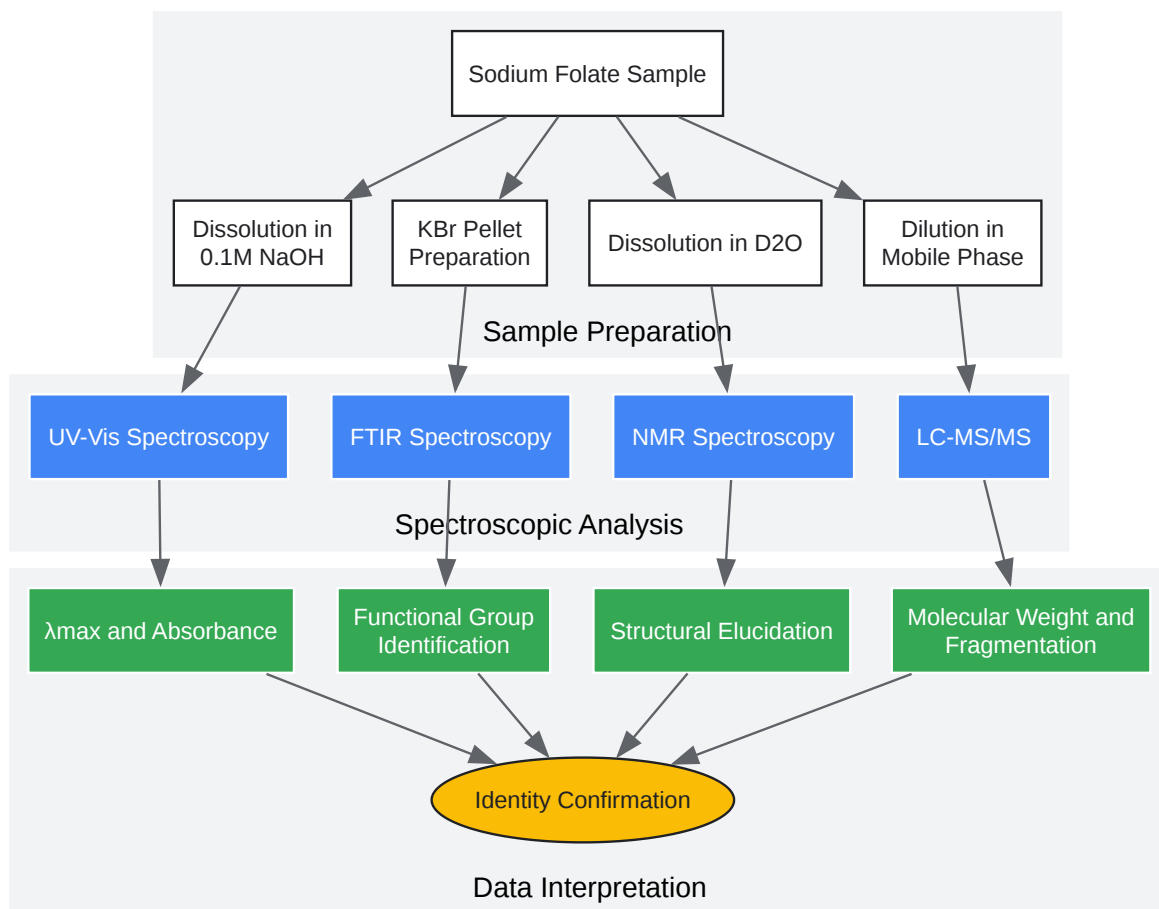


Diagram 1: General Experimental Workflow for Spectroscopic Identification

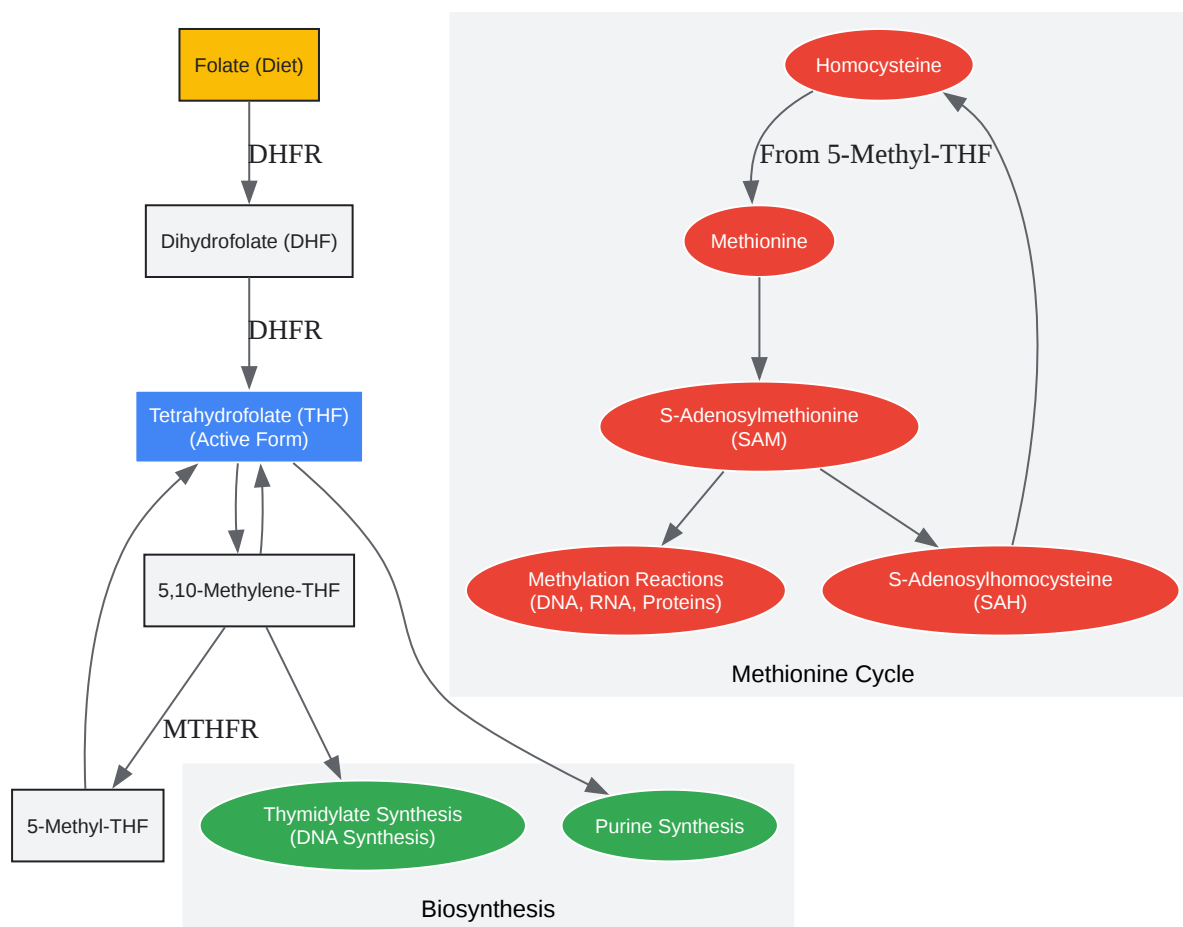


Diagram 2: Simplified Folate Metabolic Pathway

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